molecular formula C11H12N2O3 B11813819 2-(tert-Butyl)-6-nitrobenzo[d]oxazole

2-(tert-Butyl)-6-nitrobenzo[d]oxazole

Cat. No.: B11813819
M. Wt: 220.22 g/mol
InChI Key: RPICUSMTUODABD-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-nitrobenzo[d]oxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-nitrobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with tert-butyl nitrite and a nitro-substituted benzaldehyde under basic conditions. The reaction is usually carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with potassium carbonate (K2CO3) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts are used to enhance the efficiency of the reaction. The use of ionic liquid catalysts has also been explored to achieve greener synthesis pathways .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(tert-Butyl)-6-aminobenzo[d]oxazole

    Substitution: Various tert-butyl-substituted benzoxazole derivatives

    Cyclization: Polycyclic benzoxazole derivatives

Scientific Research Applications

2-(tert-Butyl)-6-nitrobenzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups provides a distinct set of properties that differentiate it from other benzoxazole derivatives .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-tert-butyl-6-nitro-1,3-benzoxazole

InChI

InChI=1S/C11H12N2O3/c1-11(2,3)10-12-8-5-4-7(13(14)15)6-9(8)16-10/h4-6H,1-3H3

InChI Key

RPICUSMTUODABD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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